N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide
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Overview
Description
3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- is a heterocyclic compound that belongs to the imidazole family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and purification, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted imidazole compounds .
Scientific Research Applications
3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in modulating immune responses.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or interact with DNA to induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: Shares a similar core structure but differs in functional groups.
3H-furo[2,3-b]imidazo[4,5-f]quinoline: Another heterocyclic compound with a fused ring system similar to the imidazoquinoline core.
Uniqueness
3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- is unique due to its specific functional groups that confer distinct biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
89263-33-2 |
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Molecular Formula |
C14H14N6O2 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide |
InChI |
InChI=1S/C14H14N6O2/c1-15-13(21)19-9-5-6-17-8-3-4-10-12(11(8)9)18-7-20(10)14(22)16-2/h3-7H,1-2H3,(H,16,22)(H2,15,17,19,21) |
InChI Key |
HMPFRHBYXILEMS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C2C(=NC=C1)C=CC3=C2N=CN3C(=O)NC |
Origin of Product |
United States |
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